molecular formula C11H16ClO4PS3 B143187 Carbophenothion sulfone CAS No. 16662-85-4

Carbophenothion sulfone

Cat. No. B143187
CAS RN: 16662-85-4
M. Wt: 374.9 g/mol
InChI Key: CBXRYOZUHFXMRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfone-related compounds can involve various methods, including the reaction of organolithium compounds with sulfonic acids. For example, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone was synthesized by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C, demonstrating the use of organolithium chemistry in creating functional monomers for high-molecular weight aromatic polymers . Additionally, the synthesis of sulfoximine analogues of carbohydrate-based thiochromans indicates the potential for creating a variety of biologically active compounds through the manipulation of sulfone/sulfoxide functional groups .

Molecular Structure Analysis

The molecular structure of sulfone compounds is characterized by the presence of a sulfonyl group (S=O) bonded to two carbon atoms. The papers discuss the synthesis of various sulfone-containing compounds, such as sulfonic acid-functionalized mesoporous organosilicas and side-chain-sulfonated polyimides . These structures are often used to impart specific properties, such as acidity or proton conductivity, to the materials.

Chemical Reactions Analysis

Sulfone compounds can participate in a variety of chemical reactions. For instance, the vinyl sulfone group acts as a Michael acceptor or a 2π partner in cycloaddition reactions, allowing for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles . The reactivity of sulfone groups also enables the catalytic activity of functionalized amorphous carbon materials in acid-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing compounds are influenced by the presence of the sulfonyl group. For example, sulfonic acid-functionalized mesoporous organosilicas exhibit well-ordered mesoporosity and uniform porosity, with high acid-exchange capacity and catalytic activity . Side-chain-sulfonated polyimides show good solubility in aprotic solvents, high desulfonation temperature, and high proton conductivity, which are desirable properties for applications such as proton-exchange membranes .

Scientific Research Applications

  • Reductive Metabolism in Organophosphorus Insecticide Detoxification

    • Carbophenothion sulfoxide, a metabolite of carbophenothion, undergoes reductive metabolism to carbophenothion in rats, involving liver enzymes, NADPH, and FAD. This reduction process may play a role in mitigating the toxicity of certain organophosphorus insecticides (DeBaun & Menn, 1976).
  • Multiple Reductive Systems in Rat Liver

    • Rat liver microsomes and supernatant exhibit various reductive systems for carbophenothion sulfoxide and other pesticidal chemicals, influenced by nicotinamide and flavin cofactors. These systems include mixed-function oxidase-coupled, NADH-stimulated microsomal, FAD-stimulated, and heat stable nonenzymatic reduction systems (Yoneyama & Matsumura, 1981).
  • Role in Extrahepatic Metabolism

    • The flavin-containing monooxygenase (FMO) and cytochrome P450 (P450) systems in human liver, kidney, and microsomes exhibit stereoselective sulfoxidation of organophosphate and carbamate thioether compounds, indicating a significant role of FMO1 in extrahepatic metabolism (Furnes & Schlenk, 2005).
  • Use in Environmental Analysis

    • Carbophenothion sulfone has been studied in the context of environmental analysis, particularly in wastewater treatments. Techniques such as solid-phase extraction and ion-pair liquid chromatography are employed for the detection and quantification of sulfonates in wastewater, highlighting its relevance in environmental monitoring and industrial applications (Altenbach & Giger, 1995).
  • Electronic Transport in Poly(azomethine Sulfone) Films

    • Research on poly(azomethine sulfone)s, which involve reactions with bis(4-chlorophenyl)sulfone, has provided insights into the electronic transport mechanisms in thin films. This is pertinent in the field of materials science, particularly for semiconducting properties and their potential applications in electronics (Rusu et al., 2007).
  • Applications in Catalysis

    • Sulfonation processes involving compounds like carbophenothion sulfone are critical in catalysis. For instance, carbon materials with sulfonic acid groups derived from carbonization and sulfonation demonstrate significant catalytic performance in acid-catalyzed reactions, relevant in chemistry and materials science (Okamura et al., 2006).

Safety And Hazards

Carbophenothion sulfone is highly toxic. It is fatal if swallowed and toxic in contact with skin . It is also very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/clothing .

properties

IUPAC Name

(4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXRYOZUHFXMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864701
Record name S-[(4-Chlorobenzene-1-sulfonyl)methyl] O,O-diethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbophenothion sulfone

CAS RN

16662-85-4
Record name R 1776
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JR DeBaun, JJ Menn - Science, 1976 - science.org
… , 78 percent; carbophenothion sulfone from oxidation, I … sulfoxide; 0.2 percent carbophenothion sulfone, and 0.5 percent … the small amount of carbophenothion sulfone detected. On oral …
Number of citations: 48 www.science.org
JL Biedler, BA Spengler - Science, 1976 - science.org
… , 78 percent; carbophenothion sulfone from oxidation, I … sulfoxide; 0.2 percent carbophenothion sulfone, and 0.5 percent … the small amount of carbophenothion sulfone detected. On oral …
Number of citations: 523 www.science.org
RR WATTS, RW STORHERR - Selected Technical Publications, 1969 - books.google.com
GLC systems with potassium chloride thermionic detection are described for analysis of over 60 organophosphorus pesticides and alteration products. Each compound was …
Number of citations: 2 books.google.com
FJ Schenck, SJ Lehotay - Journal of chromatography A, 2000 - Elsevier
… in the cases of malathion and carbophenothion sulfone. Whereas malathion exhibited the … factor than the 0.2 mg/kg level, carbophenothion sulfone actually gave a 10–24% lower matrix …
Number of citations: 308 www.sciencedirect.com
P Zhang, W Li, X Zhu, Y Li, X Zhao, S Shi… - Advanced Synthesis …, 2022 - Wiley Online Library
… [2] Accordingly, sulfonecontaining phosphorothioates such as disulfotonoxon-sulfon, carbophenothion sulfone, and phorate sulfone display great application potential in the fields of …
Number of citations: 8 onlinelibrary.wiley.com
K Yoneyama, F Matsumura - Pesticide Biochemistry and Physiology, 1981 - Elsevier
An attempt was made to survey systems which carry out reduction of four pesticidal chemicals, heptachlor, parathion, 4,4-dichlorobenzophenone, and carbophenothion sulfoxide, in rat …
Number of citations: 16 www.sciencedirect.com
RR Watts, RW Storherr, JR Pardue… - Journal of the …, 1969 - academic.oup.com
In the charcoal column cleanup method for organophosphorus pesticide residues in crops, the pesticides arc extracted from the crops with ethyl acetate and a 10–20 g aliquot is placed …
Number of citations: 47 academic.oup.com
HP Burchfield, EE Storrs - Journal of chromatographic science, 1975 - academic.oup.com
Extraction and cleanup methods used for the analysis of organophosphate pesticides are similar to those used for chlorinated hydrocarbons but differ in some important details. Many …
Number of citations: 28 academic.oup.com
RR Watts, RW Storherr - Journal of the Association of Official …, 1969 - academic.oup.com
GLC systems with potassium chloride thermionic detection are described for analysis of over 60 organophosphorus pesticides and alteration products. Each compound was …
Number of citations: 59 academic.oup.com
E Neidert, RB Trotman… - Journal of AOAC …, 1994 - academic.oup.com
During the 32 month period ending December 31, 1991, Agriculture Canada analyzed 13 230 samples of agricultural food commodities for pesticide residues. Both domestic and …
Number of citations: 43 academic.oup.com

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